4-(2-Benzofuranyl)-2,6-dibromo-phenol
Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed in various studies . For instance, a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded a benzofuran derivative .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The molecules of the products share a common backbone and have similar conformations .Chemical Reactions Analysis
Benzofuran derivatives have been used in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical and Chemical Properties Analysis
Benzofuran and its derivatives have versatile features and unique physicochemical properties . They are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems .Scientific Research Applications
1. Use in Synthesis of Mycophenolic Acid Analogues
- Application : Benzofuran derivatives are utilized in the preparation of analogues of mycophenolic acid (MPA), a potent immunosuppressive agent. The specific benzofuran derivative, acting as a masking agent for phenol and arylacetaldehyde groups, facilitates the synthesis of potent MPA analogues with improved properties (Fardis et al., 2006).
2. Characterization in Research Chemical Analysis
- Application : The characterization and identification of various benzofuran isomers, including 4-APB, 5-APB, and 6-APB, in research chemical analysis. This application is crucial in forensic and toxicological studies, especially when dealing with new psychoactive substances (Stańczuk et al., 2013).
3. Phenolic Compounds Interaction Studies
- Application : Investigating the interactions and trapping abilities of phenolic compounds with lipid oxidation products like 4-oxo-2-alkenals. Benzofuran derivatives play a critical role in understanding these interactions, which are significant in food chemistry (Hidalgo et al., 2018).
4. Fluorescent Probes Development
- Application : Synthesis of novel benzofuran-quinoxaline derivatives to create blue-green fluorescent probes. This research is significant for applications in bioimaging and sensors (Bodke et al., 2013).
5. Antioxidant and Antibacterial Studies
- Application : Synthesizing benzofuran-quinoline derivatives to evaluate their antioxidant and antibacterial properties. This is particularly relevant in the development of new therapeutic agents (Shankerrao et al., 2013).
6. Antiproliferative Activity in Cancer Research
- Application : Extracting neolignans from traditional Chinese medicine and evaluating their antiproliferative activity on human lung cancer cell lines, showcasing the potential of benzofuran derivatives in cancer treatment (Ma et al., 2017).
7. Synthesis of Ionic Liquid-Promoted Indeno-Benzofurans
- Application : Exploring the synthesis of indeno-benzofurans derivatives for investigation of antioxidant and antidiabetic activities, highlighting the potential therapeutic applications of these compounds (Saqa et al., 2022).
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial activity . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be effective against S. aureus and E. coli .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Future Directions
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-2,6-dibromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O2/c15-10-5-9(6-11(16)14(10)17)13-7-8-3-1-2-4-12(8)18-13/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKCNPTYNCCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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